

Physical and chemical properties of 7-Ethoxycoumarin-d5

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to 7-Ethoxycoumarin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **7-Ethoxycoumarin-d5**, a deuterated analog of 7-Ethoxycoumarin. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in pharmacokinetic and metabolic research. Given the limited availability of specific data for the deuterated form, this guide also includes extensive information on the non-deuterated 7-Ethoxycoumarin for comparative purposes.

Introduction

7-Ethoxycoumarin-d5 is the deuterium-labeled version of 7-Ethoxycoumarin, a synthetic derivative of coumarin.[1][2] It is primarily utilized as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of five deuterium atoms in the ethoxy group provides a distinct mass difference, enabling precise quantification of its non-deuterated counterpart in biological samples.[2] 7-Ethoxycoumarin itself is a well-established fluorescent probe and a substrate for various cytochrome P450 (CYP450) enzymes, making it a valuable tool in drug metabolism studies.[3][4][5]



Physical and Chemical Properties

The physical and chemical properties of **7-Ethoxycoumarin-d5** are summarized in Table 1. Due to the limited availability of experimental data for the deuterated analog, the properties of the non-deuterated 7-Ethoxycoumarin are provided in Table 2 for reference. The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

Table 1: Physical and Chemical Properties of 7-Ethoxycoumarin-d5

Property	Value	Source
Chemical Name	7-(Ethoxy-d5)-1-benzopyran-2- one	[2]
Synonyms	7-Ethoxy D5-coumarin, Ethylumbelliferone-d5, 7- (1,1,2,2,2- pentadeuterioethoxy)chromen- 2-one	[2]
CAS Number	1189956-39-5	[3][6]
Molecular Formula	C11H5D5O3	[3][6]
Molecular Weight	195.23 g/mol	[3][6]

Table 2: Physical and Chemical Properties of 7-Ethoxycoumarin



Property	Value	Source
CAS Number	31005-02-4	[4][7][8]
Molecular Formula	C11H10O3	[4][7][8]
Molecular Weight	190.19 g/mol	[7]
Appearance	White to beige crystalline powder	[7][8]
Melting Point	88-90 °C	[4]
Solubility	Soluble in DMSO (>20 mg/mL), 95% ethanol (50 mg/mL), methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] Sparingly soluble in aqueous buffers.[9]	[4][5][9]
Fluorescence	λex 323 nm; λem 386 nm	[4]
Kovats Retention Index	Standard non-polar: 1754, 1771, 1779; Semi-standard non-polar: 1815, 1829	[7]

Experimental Protocols Synthesis of 7-Ethoxycoumarin (General Procedure)

This protocol describes a general method for the synthesis of 7-O-alkylumbelliferone derivatives, including 7-Ethoxycoumarin. The synthesis of the deuterated analog would follow a similar procedure, substituting ethyl bromide with a deuterated equivalent (e.g., bromoethaned5).

Materials:

- 7-hydroxy-2H-chromen-2-one (umbelliferone)
- Potassium carbonate (K₂CO₃)



- · Anhydrous acetone
- Ethyl bromide (or bromoethane-d5 for the deuterated analog)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add umbelliferone (1 equivalent), K₂CO₃ (3 equivalents), and 10 mL of anhydrous acetone.
- Heat the mixture under reflux for 15 minutes under a nitrogen atmosphere.
- Cool the mixture to room temperature before the dropwise addition of ethyl bromide (1.5 equivalents).
- Heat the resulting mixture under reflux for another 2-6 hours.
- Quench the reaction with water (10 mL).
- Extract the product with EtOAc (2 x 50 mL) and wash with brine solution.
- Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.
- Purify the residue by column chromatography using a hexane/EtOAc gradient to afford the final product.[10]
- Characterize the derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

In Vitro Metabolism Assay in Hepatocytes

This protocol outlines a general procedure for investigating the metabolism of 7-Ethoxycoumarin in hepatocytes from different species.[1][11][12]



Materials:

- Cryopreserved hepatocytes (human, monkey, dog, rat)
- 7-Ethoxycoumarin
- Ice-cold acetonitrile
- 10% acetonitrile/0.1% formic acid

Procedure:

- Incubate 7-Ethoxycoumarin individually with human, monkey, dog, and rat hepatocytes for 2 hours.
- At 0 and 120 minutes, take a 0.6 mL aliquot of the reaction solution and mix it with 0.6 mL of ice-cold acetonitrile to quench the reaction.
- Mix the resulting solution well and centrifuge at 13,000 rpm for 5 minutes at 5 °C.
- Transfer the supernatant to a new tube and dry it overnight using a freeze dryer.
- Reconstitute the residue with 0.6 mL of 10% acetonitrile/0.1% formic acid and centrifuge again.
- Analyze the supernatant for metabolites using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]

Analytical Method for 7-Ethoxycoumarin in Biological Matrix (Plasma)

This protocol describes a highly specific and robust LC-MS/MS method for the analysis of 7-Ethoxycoumarin in plasma.[14]

Sample Preparation:

• Spike plasma with 7-Ethoxycoumarin using serial dilution to obtain standards ranging from 0.01 μ M to 10.0 μ M.



• Pipette 35 μ L of each standard and mix with 35 μ L of the internal standard (e.g., reserpine, 0.5 μ M).

HPLC Conditions:

Column: Pursuit XRs C18, 150 × 2 mm id, 5 μm

Mobile Phase A: 0.1% formic acid in water

• Mobile Phase B: 0.1% formic acid in acetonitrile

Injection Volume: 20 μL

Gradient Program:

0-5 min: 40% to 85% B

5-5.5 min: Hold at 85% B

5.7-7 min: Return to 40% B

• Flow Rate: 200 μL/min[14]

MS/MS Parameters:

- Optimize the ion trap for 7-Ethoxycoumarin and the internal standard.
- Use the optimized scan parameters in the analytical method.[14]

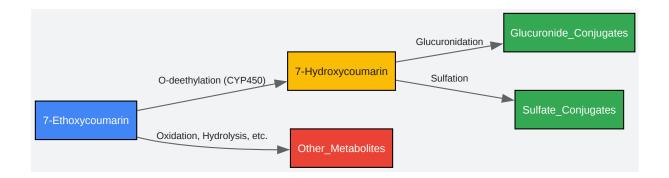
Metabolism and Signaling Pathways

7-Ethoxycoumarin is extensively metabolized by cytochrome P450 enzymes. The primary metabolic pathways include O-deethylation, followed by glucuronidation and sulfation.[1][15] Other observed metabolic pathways are oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis.[11] [12] Significant species differences in the metabolism of 7-Ethoxycoumarin have been observed.[1][11] For instance, in human hepatocytes, oxidative ring-opening/oxygenation and hydrolysis are major pathways, while in monkey and rat hepatocytes, 7-hydroxycoumarin



glucuronidation is predominant.[1][12] In dog hepatocytes, major pathways include 7-hydroxycoumarin sulfation, glutathionation, and dehydrogenation.[1][12]

The metabolic pathways of 7-Ethoxycoumarin are visualized in the following diagrams.



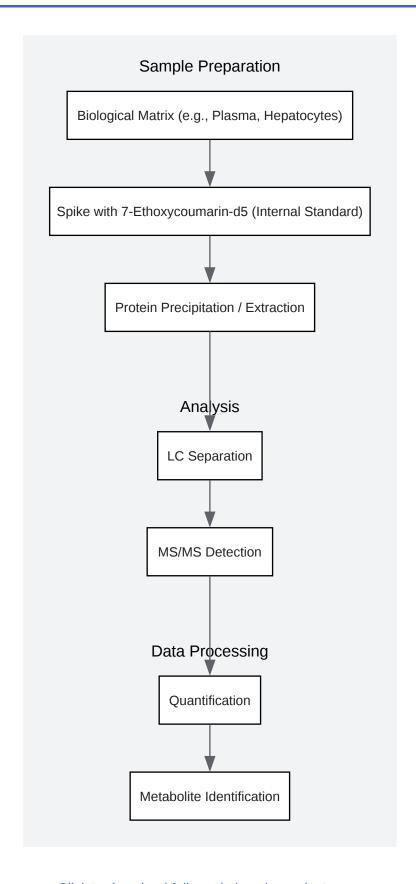
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Caption: Major metabolic pathways of 7-Ethoxycoumarin.

Experimental and Analytical Workflows

The general workflow for the analysis of 7-Ethoxycoumarin and its metabolites in a biological sample is depicted below.





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Caption: General workflow for quantitative analysis.



Conclusion

7-Ethoxycoumarin-d5 is an essential tool for researchers in drug metabolism and pharmacokinetics, serving as a reliable internal standard for the quantification of 7-Ethoxycoumarin. While specific experimental data for the deuterated form is sparse, the well-documented properties and metabolic pathways of the non-deuterated analog provide a strong foundation for its application. This guide offers a comprehensive summary of the available technical information to support its effective use in a research setting.

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- To cite this document: BenchChem. [Physical and chemical properties of 7-Ethoxycoumarin-d5]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b602617#physical-and-chemical-properties-of-7-ethoxycoumarin-d5]

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